molecular formula C19H18F2N6O2 B11280679 5-amino-N-(3,4-difluorophenyl)-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(3,4-difluorophenyl)-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11280679
M. Wt: 400.4 g/mol
InChI Key: YWFOSUJIOQMMTB-UHFFFAOYSA-N
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Description

5-AMINO-N-(3,4-DIFLUOROPHENYL)-1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-N-(3,4-DIFLUOROPHENYL)-1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps may include:

  • Formation of the triazole ring through a cyclization reaction.
  • Introduction of the amino group via nucleophilic substitution.
  • Attachment of the difluorophenyl and dimethylphenyl groups through coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the triazole ring.

    Reduction: Reduction reactions could target the carbonyl group or the triazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halides or organometallic compounds under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-AMINO-N-(3,4-DIFLUOROPHENYL)-1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-AMINO-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
  • N-(3,4-DIFLUOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
  • 1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-AMINO-N-(3,4-DIFLUOROPHENYL)-1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H18F2N6O2

Molecular Weight

400.4 g/mol

IUPAC Name

5-amino-N-(3,4-difluorophenyl)-1-[2-(2,5-dimethylanilino)-2-oxoethyl]triazole-4-carboxamide

InChI

InChI=1S/C19H18F2N6O2/c1-10-3-4-11(2)15(7-10)24-16(28)9-27-18(22)17(25-26-27)19(29)23-12-5-6-13(20)14(21)8-12/h3-8H,9,22H2,1-2H3,(H,23,29)(H,24,28)

InChI Key

YWFOSUJIOQMMTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)N

Origin of Product

United States

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